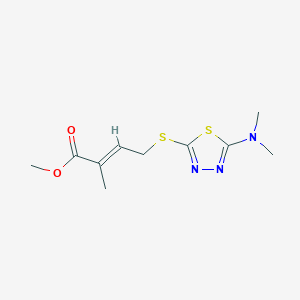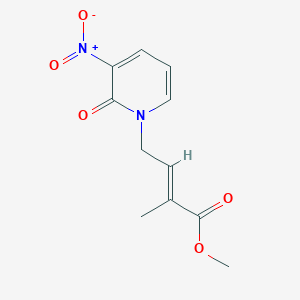
N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide, also known as DBDSMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to act through the inhibition of specific enzymes or proteins involved in various biological processes. For example, N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide can reduce tumor growth in animal models and have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the exploration of its potential as a crop protection agent. Additionally, further research is needed to fully understand the mechanism of action of N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide and its effects on various biological processes. Finally, the synthesis of novel derivatives of N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide could lead to the development of new materials with unique properties.
Méthodes De Synthèse
N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzenesulfonyl chloride with 1,4-dioxane in the presence of a base, followed by the reaction with methylamine. The final product is obtained through crystallization and purification.
Applications De Recherche Scientifique
N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields, such as pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide has been identified as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In agriculture, N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In materials science, N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide has been used as a precursor for the synthesis of various materials, such as metal-organic frameworks and porous carbon.
Propriétés
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-10-4-2-3-5-12(10)18(14,15)13-8-11-9-16-6-7-17-11/h2-5,11,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKPSEYFCVVPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NCC2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7581440.png)

![3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7581463.png)
![1-Methyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]pyrrolidine-2,5-dione](/img/structure/B7581466.png)

![3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)
![3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid](/img/structure/B7581484.png)
![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)

![4-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B7581507.png)
